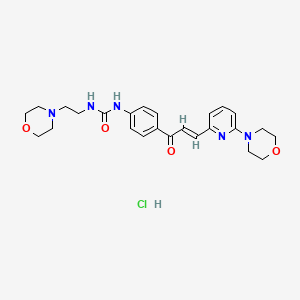

TRC051384 hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H/b9-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOFJDCZCSLJAM-HRNDJLQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TRC051384 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRC051384 hydrochloride is a small molecule compound identified as a potent inducer of Heat Shock Protein 70 (HSP70). Its mechanism of action centers on the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. This targeted activity confers significant cytoprotective effects, primarily demonstrated in preclinical models of ischemic stroke. The downstream consequences of HSP70 induction by TRC051384 are multifaceted, encompassing anti-inflammatory, anti-necroptotic, and pro-survival signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanism of TRC051384, detailing its effects on key signaling pathways, summarizing quantitative data from preclinical studies, and outlining relevant experimental protocols.

Core Mechanism of Action: HSF1 Activation and HSP70 Induction

TRC051384's primary mechanism of action is the activation of the transcription factor HSF1.[1] Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state through its association with HSP90. Upon cellular stress, or through the action of inducers like TRC051384, HSF1 dissociates from HSP90, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF1 binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, leading to the robust transcription of heat shock proteins, most notably HSP70.[2]

The induction of HSP70 by TRC051384 has been observed to be dose-dependent, resulting in a several hundred-fold increase in HSP70B mRNA in both HeLa and rat primary mixed neuronal cells.[3] This upregulation of HSP70 is central to the therapeutic potential of TRC051384, as HSP70 is a powerful molecular chaperone with critical roles in protein folding, prevention of protein aggregation, and inhibition of apoptosis and necroptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of TRC051384

| Parameter | Cell Line | Concentration | Effect | Source |

| TNF-α Inhibition | Differentiated THP-1 | 6.25 µM | 60% inhibition | [3] |

| TNF-α Inhibition | Differentiated THP-1 | 12.5 µM | 90% inhibition | [3] |

| HSPA1B Overexpression | Endothelial and Leukocyte Cells | 10-50 µM | Dose-dependent increase | [4] |

Table 2: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke

| Parameter | Treatment Initiation | Dosage Regimen | Result | Source |

| Reduction in Penumbra Recruitment to Infarct | 4 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 87% reduction | [1][4] |

| Reduction in Penumbra Recruitment to Infarct | 8 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 84% reduction | [4] |

| Reduction in Brain Edema | 4 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 39% reduction | [4] |

| Reduction in Brain Edema | 8 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 25% reduction | [1][4] |

| Improved Survival (Day 2) | 4 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 50% improvement | [1][4] |

| Improved Survival (Day 7) | 4 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 67.3% improvement | [1][4] |

Key Signaling Pathways Modulated by TRC051384

Inhibition of Necroptosis

A crucial aspect of TRC051384's neuroprotective effect is the inhibition of necroptosis, a form of programmed necrosis.[3] While the precise molecular interactions are still under investigation, the induction of HSP70 is known to interfere with the necroptotic signaling cascade. This pathway is typically initiated by stimuli such as TNF-α and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death. It is hypothesized that HSP70 induced by TRC051384 may inhibit the formation or activity of the RIPK1/RIPK3 necrosome.

References

- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TRC 051384 – Bioquote [bioquote.com]

TRC051384 Hydrochloride: A Potent Inducer of Heat Shock Protein 70 for Neuroprotection and Anti-inflammatory Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TRC051384 hydrochloride is a novel small molecule belonging to the substituted 2-propen-1-one class, recognized as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2][3] This technical guide provides a comprehensive overview of TRC051384, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and offering detailed experimental protocols for its evaluation. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, particularly those focused on neurodegenerative diseases and inflammatory disorders.

Introduction

Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone that plays a critical role in cellular proteostasis by assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation. The induction of HSP70 is a natural cellular defense mechanism against various stressors, including ischemia. This compound has emerged as a significant research compound due to its ability to potently induce HSP70 expression. This induction is primarily mediated through the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the heat shock response.[4] The therapeutic potential of TRC051384 has been notably demonstrated in preclinical models of ischemic stroke, where it exhibits neuroprotective effects by reducing neuronal injury and brain edema.[4] Furthermore, its anti-inflammatory properties have been observed through the inhibition of pro-inflammatory cytokines like TNF-α.[1]

Mechanism of Action

This compound exerts its biological effects by activating the HSF1 signaling pathway, leading to the transcriptional upregulation of HSP70.

Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to chaperone proteins like HSP90. Upon stimulation by TRC051384, HSF1 dissociates from this complex, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, most notably the gene encoding HSP70. This binding initiates the transcription of HSP70 mRNA, which is subsequently translated into HSP70 protein. The resulting increase in intracellular HSP70 levels enhances the cell's capacity to manage protein folding, prevent aggregation, and protect against cellular damage.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of TRC051384

| Assay | Cell Line | Treatment | Result | Reference |

| HSP70B mRNA Induction | HeLa | Dose-dependent | Several hundred-fold increase | [1] |

| HSP70B mRNA Induction | Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold increase | [1] |

| HSF1 Transcriptional Activity | - | Dose-dependent | Significant increase | [1] |

| Luciferase Activity Recovery | - | Dose-dependent | Significant recovery | [1] |

| Inhibition of LPS-induced TNF-α Expression | Differentiated THP-1 | 6.25 μM | 60% inhibition | [1] |

| Inhibition of LPS-induced TNF-α Expression | Differentiated THP-1 | 12.5 μM | 90% inhibition | [1] |

Table 2: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke

| Parameter | Treatment Initiation Post-Ischemia | Result | Reference |

| Reduction in Area of Penumbra Recruited to Infarct | 8 hours | 87% reduction | [4] |

| Reduction in Brain Edema | 8 hours | 25% reduction | [4] |

| Improvement in Survival (Day 2) | 4 hours | 50% improvement | [4] |

| Improvement in Survival (Day 7) | 4 hours | 67.3% improvement | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

HSF1 Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol describes how to measure the activation of HSF1 in response to TRC051384 using a luciferase reporter system.

Materials:

-

HEK293 or HeLa cells

-

HSE-luciferase reporter plasmid (containing multiple copies of the Heat Shock Element upstream of a luciferase gene)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Cell lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 or HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with the HSE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for HSF1 activation and luciferase expression.

-

Cell Lysis: Wash the cells with PBS and then add cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Measurement: Transfer the cell lysate to a white-walled luminometer plate. Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate. Express the results as fold induction over the vehicle-treated control.

HSP70 mRNA Quantification (qRT-PCR)

This protocol details the measurement of HSP70 mRNA induction in cells treated with TRC051384.

Materials:

-

HeLa cells or other suitable cell line

-

This compound

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HSP70 and a reference gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control at desired concentrations for a specific time period (e.g., 4-8 hours).

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and primers for HSP70 and the reference gene. Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Calculate the relative expression of HSP70 mRNA using the ΔΔCt method, normalizing the expression to the reference gene and expressing the results as fold change relative to the vehicle-treated control.

Inhibition of TNF-α Secretion in THP-1 Cells (ELISA)

This protocol outlines the procedure for differentiating THP-1 monocytes into macrophage-like cells and measuring the inhibitory effect of TRC051384 on LPS-induced TNF-α secretion.

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

THP-1 Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.

-

Pre-treatment: After differentiation, wash the cells and pre-treat them with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the cells for an appropriate time (e.g., 4-6 hours).

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

TNF-α ELISA: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage inhibition of TNF-α secretion by TRC051384 compared to the LPS-stimulated control.

Conclusion

This compound is a potent and promising small molecule inducer of HSP70. Its well-defined mechanism of action through HSF1 activation, coupled with compelling in vitro and in vivo data, highlights its therapeutic potential for conditions characterized by cellular stress and inflammation, such as ischemic stroke. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize the biological activities of TRC051384 and similar compounds. Continued research into the efficacy and safety of TRC051384 is warranted to explore its full clinical potential.

References

TRC051384 Hydrochloride and the HSF1 Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TRC051384 hydrochloride, a potent small molecule inducer of Heat Shock Protein 70 (HSP70), and its mechanism of action via the Heat Shock Factor 1 (HSF1) activation pathway. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound

TRC051384 is a novel compound belonging to the substituted 2-propen-1-one class that potently induces the expression of HSP70.[1][2] Its ability to activate the heat shock response has positioned it as a promising therapeutic agent, particularly in the context of cellular stress and injury, such as ischemic stroke.[1][2][3] The primary mechanism of action for TRC051384 is the activation of HSF1, the master transcriptional regulator of the heat shock response.[1][3]

The HSF1 Activation Pathway

Under normal physiological conditions, HSF1 exists as a latent monomer in the cytoplasm, complexed with HSP90.[4] Upon cellular stress, such as heat shock, oxidative stress, or the presence of misfolded proteins, this complex dissociates.[4][5][6] This dissociation allows HSF1 to trimerize, translocate to the nucleus, and undergo post-translational modifications like phosphorylation.[4] The activated HSF1 trimer then binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, most notably HSP70, initiating their transcription.[4] The resulting HSP70 protein acts as a molecular chaperone, aiding in protein folding, preventing protein aggregation, and promoting cell survival.

Quantitative Data for this compound

The following tables summarize the key quantitative findings from preclinical studies of TRC051384.

Table 1: In Vitro Activity of TRC051384

| Parameter | Cell Line | Concentration | Result | Reference |

| HSF1 Transcriptional Activity | HeLa | Not Specified | Significant dose-dependent increase | [3] |

| HSP70B mRNA Induction | HeLa | Not Specified | Several hundred-fold increase | [3] |

| HSP70B mRNA Induction | Rat Primary Mixed Neurons | Not Specified | Several hundred-fold increase | [3] |

| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 6.25 µM | 60% inhibition | [3] |

| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 12.5 µM | 90% inhibition | [3] |

Table 2: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke

| Parameter | Treatment Onset Post-Ischemia | Dosage | Result | Reference |

| Reduction in Penumbra Recruited to Infarct | 8 hours | Not Specified | 87% reduction | [1][2] |

| Reduction in Brain Edema | 8 hours | Not Specified | 25% reduction | [1][2] |

| Survival Rate (Day 2) | 4 hours | Not Specified | 50% improvement | [1][2] |

| Survival Rate (Day 7) | 4 hours | Not Specified | 67.3% improvement | [1][2] |

| Neuronal Injury and Disability | 8 hours | Not Specified | Significant reduction | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on TRC051384.

Animal Model of Focal Cerebral Ischemia

A rat model of transient ischemic stroke is utilized to assess the neuroprotective effects of TRC051384.[1][2]

-

Model: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using the intraluminal suture technique.

-

Procedure:

-

Rats are subjected to 2 hours of focal cerebral ischemia.

-

TRC051384 or a vehicle control is administered via intraperitoneal injection.

-

Treatment is initiated at either 4 or 8 hours post-ischemia onset and is given every 2 hours for 48 hours.

-

-

Assessments:

-

Progression of infarct and edema is monitored for up to 48 hours using magnetic resonance imaging (MRI).

-

Neurological disability and survival are assessed for up to 7 days.

-

Inhibition of TNF-α Expression in THP-1 Cells

This assay evaluates the anti-inflammatory properties of TRC051384.[2]

-

Cell Line: Human THP-1 monocytic cell line.

-

Procedure:

-

Differentiate THP-1 cells.

-

Stimulate the differentiated cells with lipopolysaccharide (LPS) to induce the expression of Tumor Necrosis Factor-alpha (TNF-α).

-

Treat the cells with varying concentrations of TRC051384.

-

Quantify the levels of TNF-α in the cell supernatant, likely using an ELISA (Enzyme-Linked Immunosorbent Assay).

-

HSF1 Transcriptional Activity Assay

A reporter gene assay is used to measure the direct effect of TRC051384 on HSF1 activity.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing Heat Shock Elements (HSEs). Activation of HSF1 leads to the expression of the reporter gene, which can be quantified.

-

General Protocol:

-

Transfect a suitable cell line (e.g., HeLa) with the HSE-reporter plasmid.

-

Treat the transfected cells with TRC051384.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

A dose-dependent increase in reporter activity indicates activation of HSF1.

-

Conclusion

This compound is a promising small molecule that activates the HSF1 signaling pathway, leading to the robust induction of HSP70. This mechanism confers significant cytoprotective and anti-inflammatory effects, as demonstrated in both in vitro and in vivo models of cellular stress. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of TRC051384 as a potential therapeutic agent for conditions such as ischemic stroke.

References

- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 5. Item - A schematic presentations of the various Hsf1 activation pathways. - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

TRC051384 Hydrochloride: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. Preclinical evidence strongly supports its neuroprotective properties, particularly in the context of ischemic stroke. This document provides a comprehensive technical overview of TRC051384, summarizing its mechanism of action, quantitative in vitro and in vivo efficacy data, and detailed experimental protocols. The information presented herein is intended to guide further research and development of TRC051384 as a potential therapeutic agent for neurodegenerative conditions.

Core Mechanism of Action: HSP70 Induction

TRC051384 exerts its neuroprotective effects primarily through the robust induction of Heat Shock Protein 70 (HSP70).[1][2] This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a transcription factor that, upon stimulation by TRC051384, translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter region of the HSP70 gene, thereby upregulating its expression.[2] The resulting increase in intracellular HSP70 levels confers neuroprotection through several downstream mechanisms:

-

Chaperone Activity: HSP70 aids in the proper folding of proteins, prevents the aggregation of misfolded proteins, and facilitates the refolding of denatured proteins, which are common consequences of ischemic cell injury.

-

Anti-inflammatory Effects: TRC051384 has been shown to inhibit the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1]

-

Inhibition of Necroptosis: The compound exhibits protective effects against neuronal trauma by inhibiting necroptosis, a form of programmed necrosis.[1]

The signaling cascade from HSF1 activation to the manifestation of neuroprotective effects is a critical aspect of TRC051384's therapeutic potential.

References

A Technical Guide to TRC051384 Hydrochloride for Ischemic Stroke Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the development of novel therapeutic agents that can extend the narrow therapeutic window of current treatments. TRC051384 hydrochloride, a potent small molecule inducer of Heat Shock Protein 70 (HSP70), has emerged as a promising candidate in preclinical ischemic stroke research. This technical guide provides an in-depth overview of TRC051384, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to evaluate and potentially advance the study of TRC051384 as a neuroprotective agent.

Core Concepts: Mechanism of Action

TRC051384 exerts its neuroprotective effects primarily through the induction of Heat Shock Protein 70 (HSP70).[1][2][3] This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a transcription factor that binds to heat shock elements in the promoter regions of HSP genes, leading to the upregulation of HSP70 expression.[1][2] The increased levels of HSP70 confer neuroprotection through two main avenues:

-

Chaperone Activity: HSP70 acts as a molecular chaperone, assisting in the refolding of denatured proteins and preventing protein aggregation, which are common pathological events in the ischemic cascade.[1][2]

-

Anti-inflammatory Effects: TRC051384 has been shown to inhibit the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation in the ischemic brain.[1]

The dual functions of chaperone and anti-inflammatory activity make TRC051384 a compelling candidate for mitigating the complex pathophysiology of ischemic stroke.

Quantitative Efficacy Data

Preclinical studies in a rat model of transient ischemic stroke have demonstrated the significant neuroprotective efficacy of this compound. The following tables summarize the key quantitative findings.

Table 1: Neuroprotective Effects of TRC051384 in a Rat Model of Transient Ischemic Stroke

| Efficacy Endpoint | Treatment Initiation Post-Ischemia | TRC051384 Treatment Group | Vehicle Control Group | Percentage Improvement |

| Reduction in Penumbra Recruited to Infarct | 4 hours | - | - | 87% |

| 8 hours | - | - | 84%[4] | |

| Reduction in Brain Edema | 4 hours | - | - | 39%[4] |

| 8 hours | - | - | 25%[1][2][4] |

Table 2: Survival Rate Improvement with TRC051384 Treatment

| Time Point | Treatment Initiation Post-Ischemia | TRC051384 Treatment Group (Survival %) | Vehicle Control Group (Survival %) |

| Day 2 | 4 hours | - | - |

| Day 7 | 4 hours | - | - |

Note: Specific survival percentages for each group were not detailed in the provided search results, but a significant improvement was noted.[1][2]

Table 3: In Vitro Anti-inflammatory Activity of TRC051384

| Cell Line | Assay | TRC051384 Concentration | Percentage Inhibition of LPS-induced TNF-α |

| Differentiated THP-1 | TNF-α Expression | 6.25 µM | 60%[1] |

| 12.5 µM | 90%[1] |

Signaling Pathway

The proposed signaling pathway for the neuroprotective action of TRC051384 is illustrated below.

References

TRC051384 Hydrochloride: A Technical Guide to its Inhibition of Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various diseases, including ischemic injury, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth overview of TRC051384 hydrochloride, a potent small molecule inducer of Heat Shock Protein 70 (HSP70), and its role in the inhibition of necroptosis. This document details its mechanism of action, presents available quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Necroptosis and this compound

Necroptosis is a lytic, pro-inflammatory form of programmed cell death executed by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Unlike apoptosis, necroptosis is independent of caspase activity and is characterized by the rupture of the plasma membrane and the release of cellular contents, leading to inflammation.[1][2]

This compound is a small molecule that has been identified as a potent inducer of HSP70.[3] It has demonstrated protective effects in models of neuronal trauma and ischemic stroke through the inhibition of necroptosis.[3] This guide explores the scientific basis for these effects.

Mechanism of Action

This compound does not directly inhibit the core components of the necroptotic pathway (RIPK1, RIPK3, MLKL). Instead, its mechanism of action is centered on the induction of HSP70. The proposed pathway is as follows:

-

Induction of HSP70: TRC051384 dose-dependently induces the transcription and translation of HSP70.[3]

-

Inhibition of the HSP90α-RIPK3 Interaction: Increased levels of HSP70 are thought to interfere with the chaperone activity of HSP90α, which is implicated in the stabilization and activation of RIPK3. By disrupting the HSP90α-RIPK3 complex, HSP70 indirectly leads to the downregulation of RIPK3 activity.

-

Inhibition of Necroptosis: The reduction in active RIPK3 prevents the subsequent phosphorylation and activation of MLKL, the executioner protein of necroptosis. This ultimately blocks the lytic cell death program.

The following diagram illustrates the proposed signaling pathway of this compound in the context of necroptosis.

Caption: Mechanism of this compound in necroptosis inhibition.

Quantitative Data

While a direct IC50 value for this compound on necroptosis inhibition is not yet published, the following tables summarize the available quantitative data on its biological activity and efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Condition | Result |

| TNF-α Inhibition | Differentiated THP-1 | LPS-induced | 60% inhibition at 6.25 µM[3] |

| TNF-α Inhibition | Differentiated THP-1 | LPS-induced | 90% inhibition at 12.5 µM[3] |

| HSP70B mRNA Induction | HeLa and rat primary mixed neurons | Dose-dependent | Several hundred-fold increase[3] |

| HSF1 Transcriptional Activity | - | Dose-dependent | Significant increase[3] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Transient Ischemic Stroke

| Parameter | Treatment Schedule | Result |

| Penumbra Recruitment to Infarct | Administered 8 hours post-ischemia | 87% reduction in area[3] |

| Brain Edema | Administered 8 hours post-ischemia | 25% reduction[3] |

| Survival (Day 2) | Initiated 4 hours post-ischemia | 50% improvement[3] |

| Survival (Day 7) | Initiated 4 hours post-ischemia | 67.3% improvement[3] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on necroptosis.

Lactate Dehydrogenase (LDH) Release Assay for Necroptotic Cell Death

This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.

Materials:

-

Cell line susceptible to necroptosis (e.g., HT-29, L929)

-

Cell culture medium and supplements

-

This compound

-

Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)

-

Positive control for necroptosis inhibition (e.g., Necrostatin-1)

-

LDH cytotoxicity assay kit

-

96-well microplates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2-4 hours). Include wells with a known necroptosis inhibitor as a positive control.

-

Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNF-α + Smac mimetic + z-VAD-FMK) to the appropriate wells.

-

Incubation: Incubate the plate for a period sufficient to induce necroptosis (e.g., 6-24 hours), which should be optimized for the specific cell line.

-

Sample Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully collect the supernatant without disturbing the cell layer.

-

LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the maximum LDH release control (cells lysed with a detergent).

Western Blot Analysis of Phosphorylated MLKL (p-MLKL)

This method specifically detects the activated, phosphorylated form of MLKL, a key downstream effector in the necroptosis pathway.

Materials:

-

Cell line and culture reagents

-

This compound

-

Necroptosis-inducing agents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-MLKL, anti-total MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells as described in the LDH assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-MLKL signal to total MLKL or the loading control.

Mandatory Visualizations

Experimental Workflow for Assessing this compound

The following diagram outlines a typical experimental workflow for evaluating the anti-necroptotic activity of this compound.

Caption: A typical experimental workflow for evaluating TRC051384.

Conclusion

This compound represents a promising therapeutic candidate for diseases where necroptosis is a key pathological driver. Its unique mechanism of action, involving the induction of the protective protein HSP70 to indirectly inhibit the necroptotic cascade, offers a novel approach to cytoprotection. The quantitative data, though indirect, strongly supports its efficacy in vitro and in vivo. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize the anti-necroptotic properties of this compound and similar compounds. Further studies are warranted to elucidate the precise molecular interactions and to establish direct quantitative measures of its necroptosis inhibitory activity.

References

An In-Depth Technical Guide to TRC051384 Hydrochloride: A Potent Inducer of Hsp70

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRC051384 hydrochloride is a small molecule inducer of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in cellular stress responses and protein homeostasis. By activating Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response, TRC051384 triggers the upregulation of Hsp70, conferring significant cytoprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed summaries of its in vitro and in vivo efficacy, particularly its neuroprotective effects in preclinical models of ischemic stroke, are presented. Furthermore, this document outlines detailed experimental protocols for key assays and provides visualizations of the compound's mechanism of action to support further research and drug development efforts.

Chemical Structure and Properties

This compound is the hydrochloride salt of TRC051384. The chemical identifiers and physicochemical properties of both forms are summarized in the tables below for clarity and easy reference.

Table 1: Chemical Identification of TRC051384 and its Hydrochloride Salt

| Identifier | TRC051384 | This compound |

| IUPAC Name | N-(2-morpholinoethyl)-N'-[4-[3-[6-(morpholin-4-yl)pyridin-2-yl]prop-2-enoyl]phenyl]urea | N-(2-morpholinoethyl)-N'-[4-[3-[6-(morpholin-4-yl)pyridin-2-yl]prop-2-enoyl]phenyl]urea;hydrochloride |

| CAS Number | 867164-40-7[1] | 1333327-56-2 |

| Molecular Formula | C₂₅H₃₁N₅O₄[1] | C₂₅H₃₂ClN₅O₄ |

| Molecular Weight | 465.54 g/mol [1] | 502.01 g/mol |

| SMILES | O=C(NC1=CC=C(C(=O)C=Cc2cccc(n2)N3CCOCC3)C=C1)NCCN4CCOCC4 | O=C(NC1=CC=C(C(=O)C=Cc2cccc(n2)N3CCOCC3)C=C1)NCCN4CCOCC4.Cl |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | [1] |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: ≥ 2.5 mg/mL (≥ 5.37 mM) | [2] |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

TRC051384 acts as a potent inducer of Hsp70 by activating the Heat Shock Factor 1 (HSF1) signaling pathway.[3] Under normal physiological conditions, HSF1 is held in an inactive monomeric state through its association with Hsp90 and other chaperones. Upon cellular stress or stimulation by an inducer like TRC051384, HSF1 dissociates from this complex, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 trimer binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, most notably HSPA1A and HSPA1B, which code for Hsp70. This binding initiates the transcription of these genes, leading to a significant increase in the intracellular levels of Hsp70. The elevated Hsp70 then exerts its protective effects by assisting in the refolding of denatured proteins, preventing protein aggregation, and inhibiting apoptotic pathways.

Figure 1. Mechanism of action of this compound.

Biological Activity

In Vitro Activity

TRC051384 has demonstrated significant biological activity in various cell-based assays, primarily related to the induction of Hsp70 and subsequent anti-inflammatory and cytoprotective effects.

Hsp70 Induction: TRC051384 dose-dependently induces the expression of Hsp70B mRNA in both human HeLa cells and primary rat neurons.[2] This induction is a direct consequence of the activation of HSF1 transcriptional activity, which has been confirmed using luciferase reporter assays.[2]

Anti-inflammatory Activity: In differentiated human THP-1 monocytes, TRC051384 exhibits potent anti-inflammatory properties by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS).

Table 3: In Vitro Activity of TRC051384

| Assay | Cell Line | Endpoint | Result | Reference |

| HSF1 Transcriptional Activity | HeLa | Luciferase Reporter Assay | Significant dose-dependent increase | [2] |

| Hsp70B mRNA Induction | HeLa, Primary Rat Neurons | qRT-PCR | Several hundred-fold increase | [2] |

| Inhibition of TNF-α Release | Differentiated THP-1 | ELISA / HTRF | 60% inhibition at 6.25 µM90% inhibition at 12.5 µM | [2] |

In Vivo Activity

The in vivo efficacy of TRC051384 has been primarily investigated in a rat model of transient ischemic stroke, where it has shown remarkable neuroprotective effects even with delayed administration.

Neuroprotection in a Rat Model of Ischemic Stroke: In a study by Mohanan et al. (2011), TRC051384 was administered to rats subjected to transient middle cerebral artery occlusion (MCAO).[1] Treatment initiated even 8 hours after the onset of ischemia resulted in a significant reduction in neuronal injury and improved functional outcomes.

Table 4: In Vivo Efficacy of TRC051384 in a Rat Stroke Model

| Parameter | Treatment Group | Result | Reference |

| Reduction in Penumbra Recruited to Infarct | TRC051384 (delayed treatment) | 87% reduction | [1] |

| Reduction in Brain Edema | TRC051384 (delayed treatment) | 25% reduction | [1] |

| Survival at Day 2 | TRC051384 (treatment at 4h post-ischemia) | 50% improvement | [1] |

| Survival at Day 7 | TRC051384 (treatment at 4h post-ischemia) | 67.3% improvement | [1] |

Experimental Protocols

HSF1 Activation Luciferase Reporter Assay

This protocol describes a method to quantify the activation of HSF1 in response to TRC051384 using a luciferase reporter system.

-

Cell Culture and Transfection:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Co-transfect the cells with a luciferase reporter plasmid containing Heat Shock Elements (HSEs) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of HSF1 activity relative to the vehicle-treated control.

-

Figure 2. HSF1 Luciferase Reporter Assay Workflow.

Inhibition of TNF-α Release in THP-1 Cells

This protocol outlines the methodology to assess the anti-inflammatory effect of TRC051384 by measuring the inhibition of LPS-induced TNF-α secretion from differentiated THP-1 cells.

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Differentiate the THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

After differentiation, wash the cells and allow them to rest in fresh medium for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

-

Incubate the cells for 4-6 hours.

-

-

TNF-α Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit or a Homogeneous Time Resolved Fluorescence (HTRF) assay according to the manufacturer's protocol.

-

Calculate the percentage inhibition of TNF-α release for each concentration of TRC051384 relative to the LPS-stimulated vehicle control.

-

In Vivo Rat Model of Transient Ischemic Stroke

This protocol provides a general outline for evaluating the neuroprotective effects of TRC051384 in a rat model of middle cerebral artery occlusion (MCAO).

-

Animal Model:

-

Use adult male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthetize the animals (e.g., with isoflurane).

-

Induce focal cerebral ischemia by transiently occluding the middle cerebral artery (MCA) using the intraluminal suture method for a defined period (e.g., 2 hours).

-

-

Compound Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at specified time points post-ischemia (e.g., a 9 mg/kg loading dose followed by 4.5 mg/kg maintenance doses).

-

-

Assessment of Outcomes:

-

Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the study, sacrifice the animals, and determine the infarct volume in the brain using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Brain Edema Measurement: Assess the degree of brain edema by measuring the water content of the brain hemispheres.

-

Survival Rate: Monitor and record the survival of the animals over the study period.

-

Conclusion

This compound is a promising small molecule with a well-defined mechanism of action centered on the activation of the HSF1-Hsp70 pathway. Its potent cytoprotective and anti-inflammatory activities, demonstrated in both in vitro and in vivo models, highlight its therapeutic potential, particularly in the context of neurodegenerative diseases and ischemic injury. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological profile and clinical applicability of this compelling compound.

References

TRC051384 Hydrochloride: A Technical Overview of its Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRC051384 hydrochloride is a small molecule compound recognized for its potent induction of Heat Shock Protein 70 (HSP70).[1][2] This activity is mediated through the activation of Heat Shock Factor 1 (HSF1), a key transcriptional regulator of the heat shock response.[1][2] The subsequent elevation of intracellular HSP70 levels confers significant anti-inflammatory and cytoprotective effects, which have been observed in various preclinical models. This technical guide provides an in-depth overview of the anti-inflammatory activity of TRC051384, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action: HSP70 Induction

TRC051384's primary pharmacological effect is the robust induction of HSP70.[1][2] This is achieved through the activation of HSF1. Under normal physiological conditions, HSF1 is held in an inactive state. Upon cellular stress or exposure to inducers like TRC051384, HSF1 is activated, trimerizes, and translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to their transcription. The resulting increase in HSP70 protein levels is central to the compound's therapeutic potential.

Signaling Pathway for TRC051384-Mediated HSP70 Induction

Caption: TRC051384 activates HSF1, leading to HSP70 expression and anti-inflammatory effects.

Quantitative Data on Anti-Inflammatory and Protective Effects

The anti-inflammatory and neuroprotective efficacy of TRC051384 has been quantified in both in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Activity

| Cell Line | Inflammatory Stimulus | Analyte | TRC051384 Concentration | % Inhibition | Reference |

| Differentiated THP-1 | Lipopolysaccharide (LPS) | TNF-α | 6.25 µM | 60% | [1] |

| Differentiated THP-1 | Lipopolysaccharide (LPS) | TNF-α | 12.5 µM | 90% | [1] |

Table 2: In Vivo Neuroprotective Effects in a Rat Model of Transient Ischemic Stroke

| Parameter | Treatment Group | Outcome | Reference |

| Neuronal Injury (Penumbra recruited to infarct) | TRC051384 | 87% reduction | [2] |

| Brain Edema | TRC051384 | 25% reduction | [2] |

| Survival (Day 2) | TRC051384 (initiated 4h post-ischemia) | 50% improvement | [2] |

| Survival (Day 7) | TRC051384 (initiated 4h post-ischemia) | 67.3% improvement | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the available literature.

In Vitro Inhibition of LPS-Induced TNF-α in THP-1 Cells

This experiment assesses the ability of TRC051384 to suppress the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

-

Induce differentiation into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Wash the cells to remove PMA and allow them to rest for 24 hours before treatment.

-

-

Compound Treatment and Inflammatory Challenge:

-

Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 6.25 µM, 12.5 µM) or vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

-

Incubate for a further period (e.g., 4-6 hours).

-

-

Quantification of TNF-α:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production by TRC051384 at each concentration relative to the vehicle-treated, LPS-stimulated control.

-

Workflow for In Vitro Anti-Inflammatory Assay

Caption: Workflow for assessing the in vitro anti-inflammatory activity of TRC051384.

In Vivo Neuroprotection in a Rat Model of Transient Cerebral Ischemia

This protocol evaluates the therapeutic efficacy of TRC051384 in reducing brain injury following a stroke.

-

Animal Model:

-

Use adult male rats of a suitable strain (e.g., Sprague-Dawley or Wistar).

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture technique. A 2-hour occlusion period is typically followed by reperfusion (removal of the suture).

-

-

Drug Administration:

-

Prepare a formulation of this compound suitable for intraperitoneal (i.p.) injection.

-

Administer TRC051384 or a vehicle control via the i.p. route.

-

Initiate treatment at delayed time points post-ischemia onset (e.g., 4 or 8 hours) to assess the therapeutic window.[2]

-

A repeated dosing schedule may be employed (e.g., every 2 hours for 48 hours).[2]

-

-

Assessment of Outcomes:

-

Neurological Disability: Evaluate neurological deficits at various time points (e.g., daily for 7 days) using a standardized scoring system.

-

Infarct and Edema Volume: At a terminal time point (e.g., 48 hours), assess the progression of infarct and edema using Magnetic Resonance Imaging (MRI).[2]

-

Survival: Monitor and record animal survival over a period of 7 days.[2]

-

-

Data Analysis:

-

Compare the neurological scores, infarct volume, edema volume, and survival rates between the TRC051384-treated and vehicle-treated groups using appropriate statistical methods.

-

Downstream Anti-Inflammatory and Cytoprotective Pathways

The induction of HSP70 by TRC051384 triggers several downstream pathways that contribute to its anti-inflammatory and protective effects. Intracellular HSP70 is known to interfere with key inflammatory signaling cascades.

Inhibition of NF-κB Signaling

A primary anti-inflammatory mechanism of intracellular HSP70 is the suppression of the NF-κB pathway. HSP70 can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[3]

Caption: HSP70 inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Conclusion

This compound represents a promising therapeutic agent with a clear mechanism of action centered on the induction of HSP70. Its demonstrated anti-inflammatory activity, evidenced by the potent inhibition of TNF-α in vitro and significant neuroprotection in a preclinical stroke model, highlights its potential for treating conditions with a significant inflammatory component. The detailed protocols and mechanistic pathways outlined in this guide provide a foundation for further research and development of this compound. Future investigations should aim to further elucidate the downstream effects of TRC051384-induced HSP70 and explore its efficacy in a broader range of inflammatory and ischemic disease models.

References

Therapeutic Potential of TRC051384 Hydrochloride in Neuronal Trauma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal trauma, a consequence of insults such as ischemic stroke and traumatic brain injury (TBI), triggers a complex cascade of cellular events leading to neuronal death and subsequent neurological deficits. The induction of endogenous protective mechanisms is a promising therapeutic strategy. This technical guide explores the preclinical evidence supporting the therapeutic potential of TRC051384 hydrochloride, a small molecule inducer of Heat Shock Protein 70 (HSP70), in the context of neuronal trauma. TRC051384 has demonstrated significant neuroprotective effects in models of ischemic stroke by attenuating neuronal injury, reducing brain edema, and improving survival. Its mechanism of action is primarily linked to the activation of Heat Shock Factor 1 (HSF1) and subsequent upregulation of HSP70, which in turn inhibits necroptosis and modulates inflammatory responses. This document provides a comprehensive overview of the available data, experimental methodologies, and associated signaling pathways.

Introduction to this compound

TRC051384 is a potent, small-molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] It belongs to the substituted 2-propen-1-one class of compounds.[2] The primary mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response, leading to a significant increase in the expression of HSP70.[1][2] HSP70 is a molecular chaperone with crucial roles in protein folding, preventing protein aggregation, and protecting cells from various stressors, including those associated with neuronal trauma.[3] TRC051384 has been investigated for its neuroprotective properties, particularly in the context of ischemic stroke, where it has shown the ability to mitigate neuronal damage and improve functional outcomes in preclinical models.[1][2]

Mechanism of Action and Signaling Pathways

TRC051384 exerts its neuroprotective effects primarily through the induction of HSP70. This induction is dose-dependent and has been observed in various cell types, including HeLa cells and primary rat neurons.[1] The upregulation of HSP70 by TRC051384 leads to several downstream effects that are beneficial in the context of neuronal trauma:

-

Inhibition of Necroptosis: A key finding is that TRC051384 exhibits protective effects against neuronal trauma by inhibiting necroptosis, a form of programmed necrosis.[1][4]

-

Anti-inflammatory Activity: The compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, in a dose-dependent manner.[1]

-

Chaperone Activity: The elevated levels of HSP70 enhance the cell's capacity to manage denatured and misfolded proteins that accumulate during and after a traumatic insult.[2]

The signaling cascade initiated by TRC051384 involves the activation of HSF1, leading to the transcription of HSP70 genes. In the context of neuronal necroptosis following trauma, HSP70 has been shown to act through the HSP90α-RIPK3 pathway.[4] Furthermore, in other cell types, HSP70 has been demonstrated to suppress mitochondrial fission and the subsequent mitochondrial apoptotic pathway by upregulating Sirtuin 3 (SIRT3).[5][6]

Caption: Simplified signaling pathway of this compound.

Caption: HSP70's role in the HSP90α-RIPK3 necroptosis pathway.

Preclinical Efficacy in Neuronal Trauma Models

The neuroprotective effects of TRC051384 have been evaluated in a rat model of transient ischemic stroke. The data from these studies demonstrate a significant therapeutic potential for this compound.

Quantitative Data from In Vivo Ischemic Stroke Model

| Parameter | Treatment Group | Outcome | Reference |

| Neuronal Injury | TRC051384 | 87% reduction in the area of penumbra recruited to infarct | [2] |

| Brain Edema | TRC051384 | 25% reduction in brain edema | [2] |

| Survival (Day 2) | TRC051384 (initiated at 4h post-ischemia) | 50% improvement | [2] |

| Survival (Day 7) | TRC051384 (initiated at 4h post-ischemia) | 67.3% improvement | [2] |

Quantitative Data from In Vitro Studies

| Cell Line/Type | Assay | Treatment | Concentration | Outcome | Reference |

| Differentiated THP-1 | LPS-induced TNF-α expression | TRC051384 | 6.25 µM | 60% inhibition | [1] |

| Differentiated THP-1 | LPS-induced TNF-α expression | TRC051384 | 12.5 µM | 90% inhibition | [1] |

| HeLa and Rat Primary Mixed Neurons | HSP70B mRNA induction | TRC051384 | Dose-dependent | Several hundred-fold increase | [1] |

Experimental Protocols

In Vivo: Rat Model of Transient Cerebral Ischemia

-

Model: Focal cerebral ischemia was induced in rats by occluding the Middle Cerebral Artery (MCA) using the intraluminal suture technique.[2]

-

Ischemia Duration: The rats were subjected to 2 hours of focal cerebral ischemia.[2]

-

Treatment: TRC051384 or a vehicle was administered via the intraperitoneal route.[2]

-

Dosing Regimen: Treatment was initiated either 4 or 8 hours after the onset of ischemia and was administered every 2 hours for a total of 48 hours.[2]

-

Assessments:

Caption: Workflow for the in vivo rat model of transient cerebral ischemia.

In Vitro: Cellular Models

-

Cell Types:

-

HSP70 Induction Assay: Cells were treated with varying doses of TRC051384, and the levels of HSP70B mRNA were quantified to determine the induction potency.[1]

-

Anti-inflammatory Assay: Differentiated THP-1 cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of TRC051384. The concentration of TNF-α in the cell culture supernatant was then measured to assess the inhibitory effect of the compound.[1]

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for neuronal trauma. Its ability to induce the potent cytoprotective protein HSP70, coupled with its efficacy in a clinically relevant animal model of stroke, even with delayed administration, highlights its potential. The dual action of inhibiting necroptosis and reducing inflammation addresses key pathological processes in secondary brain injury.

Further research is warranted to:

-

Elucidate the detailed molecular interactions between HSP70 and the components of the necroptotic and inflammatory pathways in neurons.

-

Evaluate the efficacy of TRC051384 in other models of neuronal trauma, such as traumatic brain injury.

-

Conduct comprehensive pharmacokinetic and toxicological studies to establish a safety profile for potential clinical development.

Conclusion

This compound, a potent inducer of HSP70, has demonstrated significant neuroprotective effects in preclinical models of neuronal trauma. By activating HSF1 and upregulating HSP70, TRC051384 effectively reduces neuronal injury and brain edema while improving survival. Its mechanism of action, involving the inhibition of necroptosis and inflammation, positions it as a compelling candidate for further investigation and development as a novel therapy for ischemic stroke and potentially other forms of acute brain injury.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of TRC051384 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: TRC051384 is a potent small-molecule inducer of Heat Shock Protein 70 (HSP70). It has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2][3] The induction of HSP70 by TRC051384 involves the activation of Heat Shock Factor 1 (HSF1), leading to enhanced chaperone and anti-inflammatory activities.[2] These characteristics make TRC051384 a promising candidate for therapeutic development in conditions involving cellular stress and injury. This document provides detailed protocols for the in vivo administration of TRC051384 hydrochloride based on published preclinical studies.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving this compound administration.

Table 1: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke

| Parameter | Treatment Group | Outcome | Reference |

| Neuronal Injury | TRC051384 (treatment initiated 8h post-ischemia) | 87% reduction in penumbra recruited to infarct | [2] |

| Brain Edema | TRC051384 (treatment initiated 8h post-ischemia) | 25% reduction | [2] |

| Survival (Day 2) | TRC051384 (treatment initiated 4h post-ischemia) | 50% improvement | [2] |

| Survival (Day 7) | TRC051384 (treatment initiated 4h post-ischemia) | 67.3% improvement | [2] |

Table 2: Dosing Regimens for this compound in Rodent Models

| Animal Model | Administration Route | Dosing Regimen | Vehicle | Reference |

| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | Initial dose: 9 mg/kg; Maintenance dose: 4.5 mg/kg every 2h for 48h | Not specified in detail, referred to as "vehicle" | [3] |

| Rat | Intraperitoneal (i.p.) | Single injection of 10 mg/kg or 30 mg/kg | 5% DMSO + 95% normal saline | [4] |

| Mouse (Wild-Type) | Intraperitoneal (i.p.) | 9 mg/kg | Not specified | [5] |

Table 3: Recommended Vehicle Formulations for In Vivo Administration

| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |

| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |

| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |

Note: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.

II. Experimental Protocols

A. Protocol for Preparation of this compound Dosing Solution

This protocol is based on the vehicle formulation described as Protocol 1 in Table 3.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringes and needles

Procedure:

-

Determine the required concentration and volume: Based on the desired dose (e.g., 9 mg/kg) and the average weight of the animals, calculate the total volume of dosing solution needed. Ensure to prepare a slight excess to account for any loss during preparation and administration.

-

Prepare the vehicle mixture: In a sterile conical tube, add the vehicle components in the following order, ensuring to mix well after each addition:

-

40% of the final volume with PEG300.

-

5% of the final volume with Tween-80.

-

45% of the final volume with Saline.

-

-

Dissolve this compound in DMSO: In a separate sterile tube, dissolve the calculated amount of this compound powder in 10% of the final volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

-

Combine to form the final solution: Slowly add the TRC051384/DMSO solution to the vehicle mixture while vortexing to ensure homogeneity.

-

Final check: Inspect the final solution for any precipitation or phase separation. If observed, gentle warming and/or sonication can be used to aid dissolution. The final solution should be clear.

-

Storage: Use the freshly prepared solution on the same day.

B. Protocol for In Vivo Administration via Intraperitoneal (i.p.) Injection in Rats

This protocol describes the administration of this compound in a rat model of focal cerebral ischemia.

Animal Model:

-

Male Sprague-Dawley rats are commonly used.[3]

-

Focal cerebral ischemia can be induced by transient occlusion of the middle cerebral artery (MCAo).[2]

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized syringes (e.g., 1 mL or 3 mL) and needles (e.g., 25-27 gauge)

-

Animal scale

-

Personal protective equipment (gloves, lab coat)

Procedure:

-

Animal Preparation:

-

Weigh each animal accurately to determine the precise volume of the dosing solution to be administered.

-

Properly restrain the animal. For an i.p. injection in a rat, gently hold the animal with its head tilted downwards. This allows the abdominal organs to move away from the injection site.

-

-

Injection Site:

-

The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.

-

-

Administration:

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the animal to its cage.

-

-

Dosing Schedule:

-

Delayed Intervention Model: In a model of transient ischemic stroke, administration can be initiated at 4 or 8 hours after the onset of ischemia.[2]

-

Regimen: An initial dose (e.g., 9 mg/kg) can be followed by maintenance doses (e.g., 4.5 mg/kg) administered every 2 hours for a total duration of 48 hours.[3] Alternatively, a single dose of 10 or 30 mg/kg can be administered.[4]

-

-

Post-Administration Monitoring:

III. Visualizations

Signaling Pathway of TRC051384 Action

Caption: Signaling pathway of TRC051384 leading to neuroprotection.

Experimental Workflow for In Vivo Administration

Caption: Experimental workflow for TRC051384 in vivo administration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. TRC051384 | CAS 1333327-56-2 | this compound | HSP70诱导剂 | 美国InvivoChem [invivochem.cn]

- 5. TRC 051384 – Bioquote [bioquote.com]

Application Notes and Protocols for TRC051384 Hydrochloride in a Rat Stroke Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of TRC051384 hydrochloride in a rat model of ischemic stroke. The protocols detailed below are based on established methodologies and published research findings.

Introduction

This compound is a small molecule inducer of Heat Shock Protein 70 (HSP70), a molecular chaperone with potent cytoprotective and anti-inflammatory properties.[1][2][3][4] In preclinical studies, TRC051384 has demonstrated significant neuroprotective effects in a rat model of transient focal cerebral ischemia, making it a promising candidate for the treatment of ischemic stroke.[1][4] The primary mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), which in turn upregulates the expression of HSP70.[1][2] This leads to a reduction in neuronal injury, brain edema, and neurological disability.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).

Table 1: Dosing Regimen of this compound

| Parameter | Value |

| Animal Model | Male Sprague-Dawley rats |

| Route of Administration | Intraperitoneal (i.p.) |

| Initial Dose | 9 mg/kg |

| Maintenance Dose | 4.5 mg/kg |

| Dosing Frequency | Every 2 hours for 48 hours |

| Initiation of Treatment | 4 or 8 hours post-ischemia onset |

Data sourced from Mohanan et al., 2011.[1][4]

Table 2: Efficacy of this compound in Rat Stroke Model

| Outcome Measure | Treatment Group (Initiated at 4h post-ischemia) | Treatment Group (Initiated at 8h post-ischemia) | Vehicle Control |

| Reduction in Penumbra Recruited to Infarct | 87% | 84% | - |

| Reduction in Brain Edema | 39% | 25% | - |

| Survival Rate (Day 2) | 50% improvement | Not specified | - |

| Survival Rate (Day 7) | 67.3% improvement | Not specified | - |

Data sourced from Mohanan et al., 2011.[1][4]

Experimental Protocols

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used and well-established method for inducing focal cerebral ischemia in rats, mimicking human ischemic stroke.[5][6][7]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Operating microscope

-

Microsurgical instruments

-

4-0 nylon monofilament suture with a silicone-coated tip

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the pterygopalatine artery.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.

-

After 2 hours of occlusion, withdraw the suture to allow for reperfusion.

-

Close the neck incision and allow the animal to recover from anesthesia on a heating pad.

Preparation and Administration of this compound

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Sterile syringes and needles

Procedure:

-

Prepare a stock solution of this compound in the vehicle. For example, to achieve a final concentration for a 9 mg/kg dose in a 300g rat (2.7 mg), the concentration of the dosing solution will depend on the injection volume (typically 1-2 ml/kg).

-

Ensure the solution is clear and free of precipitation. Gentle warming or sonication may be used to aid dissolution.[2]

-

Administer the prepared solution via intraperitoneal (i.p.) injection at the specified time points (4 or 8 hours post-MCAO).

-

Follow with the maintenance dose of 4.5 mg/kg every 2 hours for a total of 48 hours.

Assessment of Neurological Deficit

Neurological function should be assessed at various time points post-stroke using a standardized scoring system.

a) Modified Neurological Severity Score (mNSS) [8][9][10][11][12]

The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions. The score ranges from 0 (normal) to 18 (maximal deficit).

Tasks include:

-

Motor Tests: Raising the rat by the tail (observing for flexion of limbs), walking on the floor (observing for gait and circling).

-

Sensory Tests: Placing and proprioceptive tests.

-

Beam Balance Tests: Ability to traverse a narrow beam.

-

Reflex and Abnormal Movements: Pinna reflex, corneal reflex, startle reflex.

b) Bederson Scale [8][13][14][15][16]

A simpler scale (0-3 or 0-5) that primarily assesses postural and circling behavior.

-

Score 0: No observable deficit.

-

Score 1: Forelimb flexion.

-

Score 2: Decreased resistance to lateral push.

-

Score 3: Unidirectional circling.

Quantification of Infarct Volume

2,3,5-triphenyltetrazolium chloride (TTC) Staining [6][17][18][19][20][21]

TTC is a colorimetric stain used to differentiate between viable (red) and infarcted (white) brain tissue.

Procedure:

-

At 24 or 48 hours post-MCAO, euthanize the rat and perfuse transcardially with cold saline.

-

Carefully remove the brain and slice it into 2-mm coronal sections.

-

Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

-

Fix the stained slices in 10% formalin.

-

Capture digital images of the slices and quantify the infarct area using image analysis software (e.g., ImageJ).

-

Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness. An edema correction is often applied: Corrected infarct volume = [Volume of contralateral hemisphere - (Volume of ipsilateral hemisphere - Infarct volume)].

Measurement of Brain Edema

a) Wet-Dry Method [22][23][24][25]

This is a standard method to determine the water content of the brain.

Procedure:

-

Following euthanasia, dissect the brain and separate the ischemic and non-ischemic hemispheres.

-

Immediately weigh the tissue to obtain the "wet weight."

-

Dry the tissue in an oven at 60-80°C for 24-72 hours until a constant weight is achieved (the "dry weight").

-

Calculate the percentage of water content: [(Wet weight - Dry weight) / Wet weight] x 100.

b) Magnetic Resonance Imaging (MRI) [22][26][27][28][29][30]

T2-weighted MRI can be used to visualize and quantify brain edema in vivo.

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of TRC051384-induced neuroprotection.

References

- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. | BioWorld [bioworld.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The modified neurological severity score (mNSS) [bio-protocol.org]

- 10. Item - Modified Neurological Severity Score (mNSS) tests and scoring values. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]

- 14. researchgate.net [researchgate.net]